Fmoc-ser-oall

Catalog No.
S15947293
CAS No.
M.F
C21H21NO5
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-ser-oall

Product Name

Fmoc-ser-oall

IUPAC Name

prop-2-enyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C21H21NO5/c1-2-11-26-20(24)19(12-23)22-21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19,23H,1,11-13H2,(H,22,25)

InChI Key

HJPQKBAZSODTJO-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-ser-oall, also known as N-(9-fluorenylmethoxycarbonyl)-L-serine, is a derivative of the amino acid serine that features a fluorenylmethoxycarbonyl protecting group. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group is favored for its stability and ease of removal under basic conditions, making it a versatile choice for protecting amino acids during the assembly of peptides. Fmoc-ser-oall has a molecular formula of C18H17NO5C_{18}H_{17}NO_5 and a molar mass of approximately 327.33 g/mol .

Involving Fmoc-ser-oall include:

  • Deprotection Reaction: The Fmoc group can be removed using basic reagents such as piperidine, which leads to the regeneration of the free amino group on the serine residue. This reaction typically follows an E1cb elimination mechanism, resulting in the formation of a reactive dibenzofulvene intermediate .
  • Coupling Reactions: Fmoc-ser-oall can be coupled with other amino acids to form peptides. This process often utilizes coupling agents such as HATU or DIC (N,N'-diisopropylcarbodiimide) to facilitate the formation of peptide bonds .

Fmoc-ser-oall, as a derivative of serine, retains the biological activities associated with serine residues in proteins and peptides. Serine plays critical roles in various biological processes, including enzyme catalysis, protein phosphorylation, and as a precursor for other amino acids and biomolecules. The incorporation of Fmoc-ser-oall into peptides can influence their biological properties, such as stability and activity, depending on the context of the peptide sequence.

The synthesis of Fmoc-ser-oall typically involves:

  • Protection of Serine: The hydroxyl group of serine is protected by attaching the fluorenylmethoxycarbonyl group. This is often achieved through reaction with Fmoc-succinimidyl carbonate.
  • Purification: The resulting product is purified to remove any unreacted starting materials or byproducts.
  • Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to confirm the identity and purity of Fmoc-ser-oall .

Fmoc-ser-oall is widely used in:

  • Peptide Synthesis: It serves as a building block in the synthesis of various peptides, especially those that require serine residues.
  • Chemical Biology: Its unique properties make it useful for studying protein interactions and enzyme mechanisms.
  • Pharmaceutical Development: Peptides synthesized using Fmoc-ser-oall can be explored for therapeutic applications due to their potential bioactivity.

Several compounds are structurally similar to Fmoc-ser-oall, including:

  • Fmoc-L-threonine: Similar to serine but contains an additional methyl group on its side chain.
  • Fmoc-L-aspartic acid: Contains a carboxylic acid side chain instead of a hydroxyl group.
  • Fmoc-L-glutamic acid: Similar to aspartic acid but with an additional methylene group in its side chain.

Comparison Table

CompoundKey FeaturesUnique Aspects
Fmoc-ser-oallHydroxyl side chain; versatile for SPPSStability under basic conditions
Fmoc-L-threonineMethylated side chain; similar reactivityIncreased hydrophobicity
Fmoc-L-aspartic acidCarboxylic acid side chain; acidic propertiesInvolved in ionic interactions
Fmoc-L-glutamic acidLonger carboxylic acid side chainGreater potential for hydrogen bonding

Fmoc-ser-oall stands out due to its specific hydroxyl functionality that allows for unique interactions in biochemical environments, making it particularly useful in synthesizing peptides with distinct biological roles.

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

367.14197277 g/mol

Monoisotopic Mass

367.14197277 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-15

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